

Application Notes and Protocols: Quantifying Bacterial Load with Disulfo-ICG-DBCO Disodium

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Compound of Interest

Compound Name: *Disulfo-ICG-DBCO disodium*

Cat. No.: *B15555134*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid and accurate quantification of bacterial load is critical in infectious disease research, antimicrobial drug development, and clinical diagnostics. Traditional methods, such as colony-forming unit (CFU) counting, are time-consuming and not suitable for real-time or in vivo applications. Near-infrared (NIR) fluorescence imaging offers a powerful alternative for deep-tissue imaging with low autofluorescence. **Disulfo-ICG-DBCO disodium** is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This probe enables the quantification of bacterial populations through a bioorthogonal click chemistry reaction.

This document provides detailed application notes and protocols for the use of **Disulfo-ICG-DBCO disodium** in quantifying bacterial load. The methodology is based on the metabolic incorporation of an azide-modified D-amino acid (D-azidoalanine, d-AzAla) into the peptidoglycan of bacterial cell walls, followed by covalent labeling with Disulfo-ICG-DBCO via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.^{[1][2][3]}

Principle of the Method

The quantification of bacteria using Disulfo-ICG-DBCO relies on a two-step process. First, bacteria are metabolically labeled by introducing d-AzAla into their culture medium. Bacteria incorporate this unnatural amino acid into their peptidoglycan cell wall. In the second step, the azide group on the incorporated d-AzAla reacts with the DBCO group of the Disulfo-ICG-DBCO probe in a highly specific and bioorthogonal manner.[2][3] This covalent attachment results in fluorescently labeled bacteria that can be detected and quantified using various methods, including fluorescence imaging and flow cytometry.[2][4] An alternative quantification method involves photothermal lysis of the labeled bacteria and subsequent measurement of released ATP through a bioluminescence assay.[1][2][4]

Materials and Reagents

- **Disulfo-ICG-DBCO disodium**
- D-azidoalanine (d-AzAla)
- Bacterial culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
- Phosphate-buffered saline (PBS), sterile
- Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
- ATP assay kit
- Instrumentation:
 - Fluorescence microscope or in vivo imaging system with NIR capabilities (Ex/Em \approx 789/813 nm)[5]
 - Flow cytometer with appropriate laser and filters
 - Luminometer
 - 808 nm laser for photothermal lysis[2][4]
 - Standard laboratory equipment for microbiology (incubator, centrifuge, etc.)

Experimental Protocols

Protocol 1: In Vitro Bacterial Labeling and Quantification by Fluorescence

This protocol describes the labeling of bacteria in culture and their subsequent quantification based on fluorescence intensity.

1. Metabolic Labeling of Bacteria: a. Inoculate the desired bacterial strain into a suitable culture medium. b. Add d-AzAla to the culture medium. The optimal concentration may vary between bacterial species and should be determined empirically (a starting concentration of 1 mM is recommended). c. Incubate the culture under optimal growth conditions (e.g., 37°C with shaking) for a sufficient period to allow for incorporation of d-AzAla into the cell wall (typically for 1 hour).[2]

2. Labeling with Disulfo-ICG-DBCO: a. Harvest the bacteria by centrifugation and wash twice with sterile PBS to remove unincorporated d-AzAla and culture medium components. b. Resuspend the bacterial pellet in sterile PBS to a desired cell density (e.g., 1×10^6 to 1×10^7 CFU/mL).[2] c. Add **Disulfo-ICG-DBCO disodium** to the bacterial suspension. The final concentration should be optimized, but a starting point of 40 µg/mL can be used.[2] d. Incubate the mixture in the dark at 37°C for 1 hour to allow for the click chemistry reaction to proceed.[2] e. After incubation, wash the bacteria twice with sterile PBS to remove unbound Disulfo-ICG-DBCO.

3. Quantification: a. Fluorescence Microscopy/Imaging: i. Resuspend the final bacterial pellet in PBS. ii. Mount a small volume of the bacterial suspension on a microscope slide. iii. Image the bacteria using a fluorescence microscope equipped with appropriate NIR filters. iv. Quantify the fluorescence intensity using image analysis software. The fluorescence intensity will correlate with the bacterial load. b. Flow Cytometry: i. Resuspend the final bacterial pellet in PBS. ii. Analyze the bacterial suspension using a flow cytometer. iii. The fluorescence signal from the ICG dye can be used to count and quantify the labeled bacteria.[2]

Protocol 2: Quantification by Photothermal Lysis and ATP Measurement

This protocol offers an alternative, highly sensitive method for quantification based on the release of intracellular ATP.

1. Bacterial Labeling: a. Follow steps 1a through 2e from Protocol 1 to obtain bacteria labeled with Disulfo-ICG-DBCO.
2. Photothermal Lysis: a. Resuspend the labeled bacteria in an appropriate buffer for the ATP assay. b. Expose the bacterial suspension to an 808 nm laser to induce photothermal lysis of the ICG-labeled bacteria.^{[2][4]} The laser power and exposure time should be optimized to ensure complete lysis.
3. ATP Quantification: a. Immediately after laser exposure, measure the amount of released ATP using a commercial ATP bioluminescence assay kit according to the manufacturer's instructions. b. The bioluminescence signal is directly proportional to the amount of ATP released, which in turn correlates with the number of lysed bacteria.

Data Presentation

The following tables illustrate how quantitative data from these experiments can be presented.

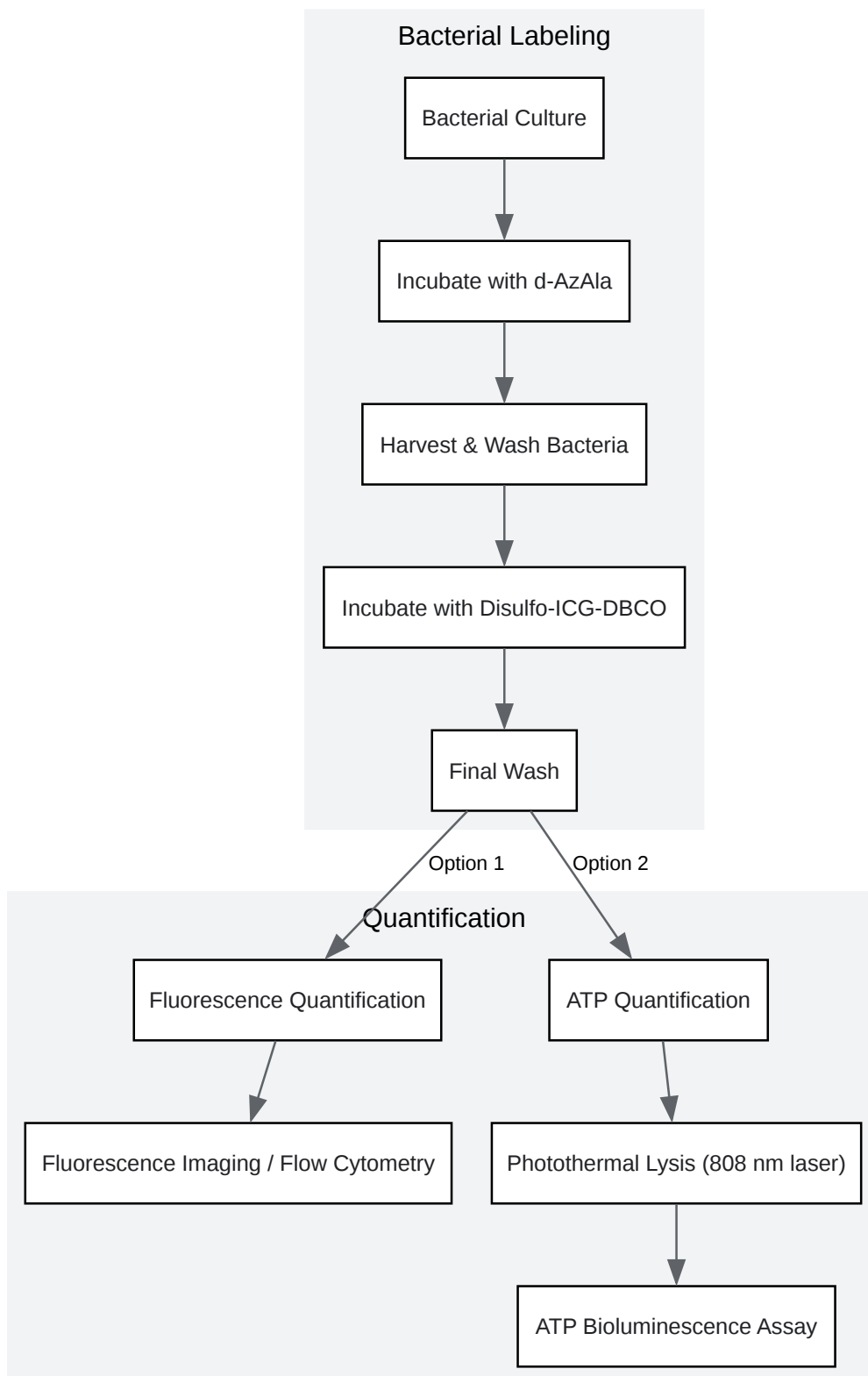
Table 1: Quantification of *S. aureus* using Disulfo-ICG-DBCO and Fluorescence Measurement

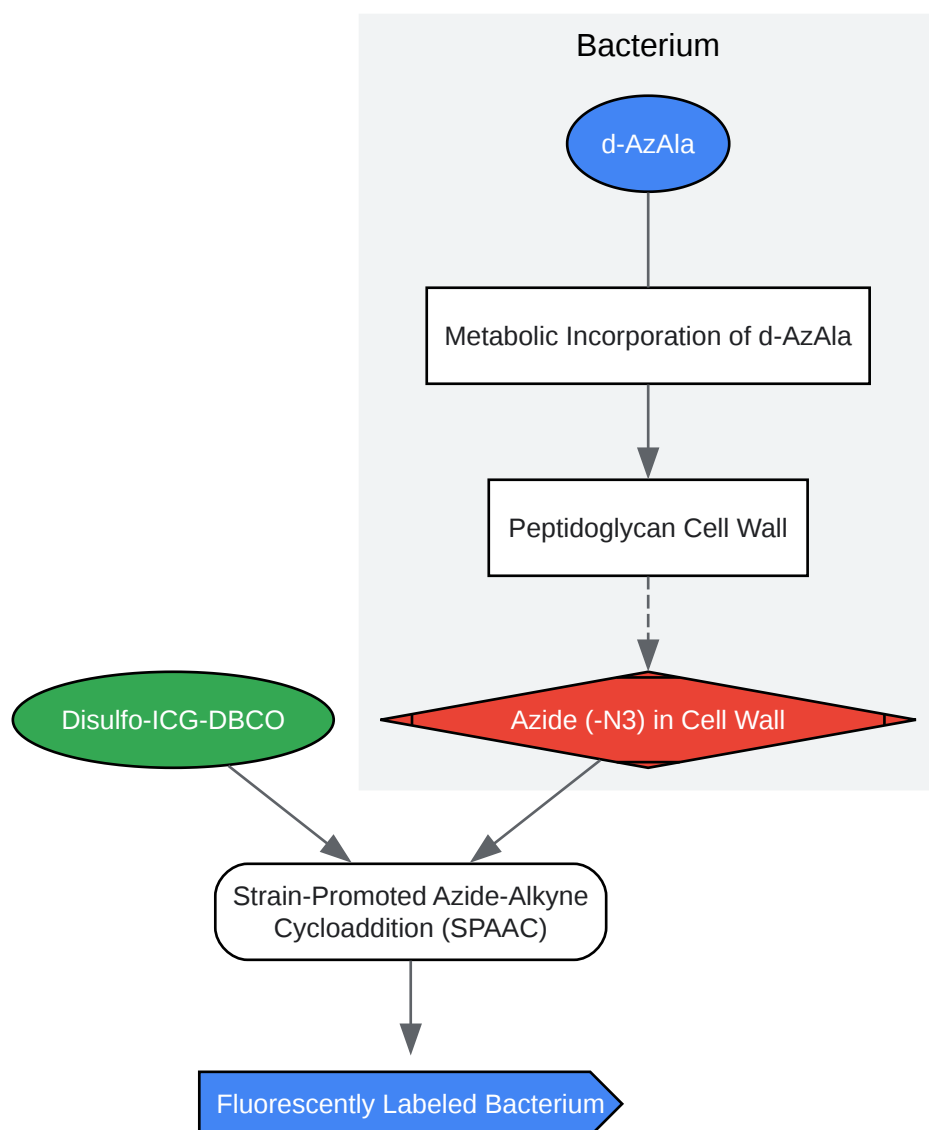
Bacterial Concentration (CFU/mL)	Mean Fluorescence Intensity (a.u.)	Standard Deviation
1×10^8	85,432	± 4,120
1×10^7	42,110	± 2,560
1×10^6	8,750	± 980
1×10^5	1,230	± 210
Control (no d-AzAla)	150	± 30

Table 2: Quantification of *E. coli* via Photothermal Lysis and ATP Bioluminescence

Bacterial Concentration (CFU/mL)	Mean Luminescence (RLU)	Standard Deviation
1×10^7	1,560,000	$\pm 120,000$
1×10^6	158,000	$\pm 15,000$
1×10^5	16,200	$\pm 1,800$
1×10^4	1,750	± 250
Control (no laser)	85	± 15

Visualizations





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